Magnesium galactarate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
76268-89-8 |
|---|---|
Molecular Formula |
C6H8MgO8 |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
magnesium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Mg/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChI Key |
BHUHZIVZTZACBR-UEXKISHTSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Mg+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Magnesium Galactarate
Precursor Synthesis: Galactaric Acid Production
Galactaric acid, also known as mucic acid, is a dicarboxylic acid that serves as the essential precursor for forming magnesium galactarate. Its production can be achieved through both traditional chemical oxidation and increasingly prevalent biotechnological methods.
The conventional method for producing galactaric acid involves the chemical oxidation of hexose (B10828440) sugars, primarily galactose or its derivatives like D-galacturonic acid. atamankimya.comnih.govnih.gov Strong oxidizing agents are employed in this process. Nitric acid is a commonly used reagent for the oxidation of galactose. atamankimya.comnih.gov The reaction involves the oxidation of both the terminal aldehyde and the primary alcohol functional groups of the sugar to carboxylic acids, yielding the symmetrical six-carbon diacid, galactaric acid. wikipedia.org
Research into optimizing these chemical pathways has focused on reaction conditions to improve yield and minimize byproducts. For instance, one study detailed optimized conditions for the oxidation of galactose using 5 M nitric acid at a temperature of 95°C, with a galactose to nitric acid molar ratio of 1:9 and a galactose concentration of 100 g/L. researchgate.net Other methods include electrolytic oxidation of D-galacturonate. nih.govresearchgate.net However, these chemical processes often require harsh conditions and can produce pollutants like nitrogen oxides, which has led to increased interest in more sustainable biological methods. rsc.org
Biotechnological production offers a greener alternative to chemical synthesis, utilizing microorganisms to convert renewable biomass into galactaric acid. atamankimya.comrsc.org This approach typically uses D-galacturonic acid, a major component of pectin (B1162225) found in agricultural waste, as the substrate. nih.govnih.gov
Several microbial hosts have been engineered for this bioconversion. Genetically modified strains of the fungus Trichoderma reesei have been shown to produce galactaric acid from D-galacturonate. nih.gov In one study, optimization of fermentation conditions, including a pH of 4 and a temperature of 35°C with lactose (B1674315) as a co-substrate, resulted in a titer of up to 20 g/L of galactaric acid. nih.gov A scale-up of this process to a 250 L bioreactor yielded 2.8 kg of galactaric acid. researchgate.netresearchgate.net
Engineered bacteria are also effective producers. Pseudomonas putida KT2440, with its galactaric acid degradation pathway inactivated and a uronate dehydrogenase (UDH) overexpressed, produced 22.40 g/L of galactaric acid from commercial D-galacturonic acid. nih.gov Similarly, Gluconobacter oxydans has been used for the resting-cell catalysis of D-galacturonic acid obtained from pectin hydrolysis, yielding 2.52 g/L of galactaric acid. rsc.orgrsc.org These methods represent a more sustainable route, often achieving high selectivity and yield under mild process conditions. rsc.org
| Microorganism | Substrate | Key Process Details | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Pseudomonas putida (engineered) | D-Galacturonic Acid | Deactivation of degradation pathway, UDH expression. | 22.40 g/L | nih.gov |
| Trichoderma reesei D-161646 | D-Galacturonic Acid | Fed-batch strategy, pH 4, 35°C, lactose co-substrate. | Up to 20 g/L | nih.gov |
| Trichoderma reesei D-161646 | Hydrolysed Pectin | 250 L bioreactor scale-up. | 0.77 g galactaric acid / g D-galacturonic acid | researchgate.netresearchgate.net |
| Gluconobacter oxydans | D-Galacturonic Acid (from pectin) | Resting-cell catalysis at pH 4.0 for 72 h. | 2.52 g/L | rsc.org |
Direct Synthesis of this compound
Once galactaric acid is obtained, it can be converted into its magnesium salt through a direct chemical reaction.
The most direct method for synthesizing this compound is through a neutralization reaction. This involves reacting galactaric acid with a suitable magnesium-containing base. Common magnesium sources for such reactions include magnesium hydroxide (B78521) (Mg(OH)₂), magnesium carbonate (MgCO₃), or magnesium oxide (MgO). nih.govnih.govnih.gov
When magnesium hydroxide is used, it reacts with the two carboxylic acid groups of galactaric acid to form this compound and water, as shown in the general reaction:
Mg(OH)₂ + C₆H₁₀O₈ → Mg(C₆H₈O₈) + 2H₂O rutgers.edu
If magnesium carbonate is used as the neutralizing agent, the byproducts are water and carbon dioxide gas:
MgCO₃ + C₆H₁₀O₈ → Mg(C₆H₈O₈) + H₂O + CO₂ meixi-mgo.com
The reaction is typically carried out in an aqueous solution, and the resulting this compound salt can then be isolated from the solution.
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring product purity. Key parameters to control include the stoichiometry of the reactants, choice of the magnesium source, temperature, and pH.
The molar ratio of the magnesium base to galactaric acid must be carefully controlled. Using a slight excess of the magnesium source can help drive the reaction to completion and ensure that all the galactaric acid is consumed. nih.gov
The choice of magnesium base can also influence the reaction kinetics. Magnesium carbonate, for example, has a lower solubility and tends to react more slowly and controllably than more aggressive bases like magnesium hydroxide. meixi-mgo.com This can be advantageous for improving the purity and crystal quality of the final product. meixi-mgo.com The reaction temperature can also be adjusted to control the rate of neutralization and the solubility of the product. Following the reaction, the isolation of a pure product often involves filtration to remove any unreacted solids and subsequent crystallization. nih.gov
Preparation of this compound Hemi/Hydrates
The final isolated form of this compound can be anhydrous or exist as various hydrates (e.g., hemihydrate, dihydrate), where water molecules are incorporated into the crystal structure. The preparation of a specific hydrate (B1144303) requires precise control over the crystallization and drying processes.
Crystallization is typically induced by concentrating the aqueous reaction solution, often by heating it to evaporate water until the point of saturation is reached. nih.gov The temperature at which crystallization occurs can influence which hydrated form is thermodynamically favored.
After crystallization, the solid product is isolated, commonly by vacuum filtration. nih.gov The crystals are then washed, often with a solvent like ethanol, to remove residual impurities. nih.govjournalssystem.com The final drying step is critical for obtaining the desired hydrate. Drying the crystals under controlled conditions, such as in an oven at a specific temperature (e.g., 60°C), can be used to remove excess moisture and achieve a stable, specific hydrate or potentially the anhydrous form. nih.gov The number of water molecules of crystallization in the final product can be determined using techniques such as thermal analysis. journalssystem.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical aspect of developing sustainable chemical processes. This approach focuses on minimizing environmental impact by utilizing renewable resources, reducing waste, and avoiding hazardous substances. The green synthesis of this compound is intrinsically linked to the production of its precursor, galactaric acid (also known as mucic acid).
A cornerstone of the green approach to this compound is the use of renewable feedstocks. Galactaric acid can be produced from D-galacturonic acid, which is the primary structural component of pectin. nih.gov Pectin is an abundant polysaccharide found in agricultural residues such as sugar beet pulp and citrus peels, making it an inexpensive and sustainable starting material. nih.govrsc.org This bio-based origin positions this compound as a valuable chemical derivable from waste biomass. google.com
Historically, the synthesis of galactaric acid involved the oxidation of galactose or galacturonic acid with strong oxidizing agents like nitric acid. atamankimya.comresearchgate.net While effective, this method generates toxic nitrous vapor byproducts and presents environmental hazards. google.com Green chemistry seeks to replace such hazardous reagents with more benign alternatives. Modern, eco-friendly methodologies for galactaric acid production include:
Catalytic Oxidation: This method employs catalysts, such as gold nanoparticles supported on carbon, to facilitate the oxidation of D-galacturonic acid using molecular oxygen. rsc.org This process can be performed in water at the substrate's natural acidic pH, avoiding the need for a base and the co-production of salts. rsc.org It demonstrates high selectivity and can achieve yields of up to 95%. rsc.org
Biocatalysis: Wholly biological methods offer a highly sustainable route. rsc.org Microorganisms, including engineered strains of fungi like Trichoderma reesei, or specific enzymes like uronate dehydrogenase, can convert D-galacturonic acid into galactaric acid. mdpi.comresearchgate.net These bioconversion processes occur under mild conditions and can achieve high yields from pectin hydrolysate. rsc.orgresearchgate.net
Ozone Oxidation: The use of ozone as an oxidizing agent is another green alternative. google.com This method can produce a high yield of crystalline galactaric acid from an aqueous solution of galacturonic acid without requiring organic solvents or catalysts. google.com
Once galactaric acid is obtained, it is reacted with a magnesium source to form this compound. Green principles are also applied at this stage. The reaction can be carried out in water, which is the most environmentally benign solvent. Common magnesium sources include magnesium oxide (MgO) and magnesium carbonate (MgCO₃).
The principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key metric for evaluating the "greenness" of a reaction. The reaction of galactaric acid with magnesium oxide is a simple acid-base reaction that forms this compound and water, exhibiting a high atom economy. The reaction with magnesium carbonate has a slightly lower atom economy due to the production of carbon dioxide as a byproduct.
Interactive Data Tables
Table 1: Comparison of Synthetic Routes for Galactaric Acid This table compares traditional and green methods for synthesizing the precursor to this compound.
| Synthetic Route | Oxidizing Agent | Catalyst/Method | Key Advantages | Key Disadvantages |
| Traditional Chemical | Nitric Acid | None | Established method | Generates toxic NOx gases; environmental hazards. researchgate.netgoogle.com |
| Green Catalytic | Molecular Oxygen (O₂) | Supported Gold (Au) Nanoparticles | High selectivity (up to 100%) and yield (up to 95%); uses a benign oxidant; avoids base. rsc.org | Requires noble metal catalyst. |
| Biocatalysis | - | Microorganisms / Enzymes (e.g., Uronate Dehydrogenase) | Uses renewable biocatalysts; mild reaction conditions; eco-friendly. rsc.orgmdpi.com | May require specific culture conditions and purification steps. |
| Ozone Oxidation | Ozone (O₃) | None | High yield; avoids organic solvents and catalysts. google.com | Requires specialized ozone generation equipment. |
Table 2: Atom Economy in this compound Synthesis This table illustrates the atom economy for the final synthesis step from galactaric acid.
| Reactant 1 | Reactant 2 | Product | Byproducts | Atom Economy |
| Galactaric Acid (C₆H₁₀O₈) | Magnesium Oxide (MgO) | This compound (C₆H₈MgO₈) | Water (H₂O) | High |
| Galactaric Acid (C₆H₁₀O₈) | Magnesium Carbonate (MgCO₃) | This compound (C₆H₈MgO₈) | Water (H₂O), Carbon Dioxide (CO₂) | Moderate |
Regarding derivatization, green chemistry principles would favor the use of enzymatic or catalytic methods to modify the this compound structure, minimizing the use of protecting groups and harsh reagents. While mucic acid is a known versatile intermediate for various valuable chemicals, specific green derivatization strategies starting directly from this compound are a developing area of research. researchgate.net The focus remains on establishing a sustainable and efficient primary production route for this promising bio-based compound.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal and Powder X-ray Diffraction (XRD) Analysis
Based on the analysis of calcium galactarate tetrahydrate, a hydrated form of magnesium galactarate would likely crystallize in a well-defined system, such as the orthorhombic system observed for the calcium analogue. cambridge.org The unit cell parameters would be specific to the magnesium salt and its degree of hydration. For comparison, the crystallographic data for calcium galactarate tetrahydrate is presented below.
Table 1: Crystallographic Data for Calcium Galactarate Tetrahydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pcan |
| a (Å) | 7.3359(1) |
| b (Å) | 11.6296(3) |
| c (Å) | 15.0978(6) |
| V (ų) | 1288.05(6) |
| Z | 4 |
Data sourced from a Rietveld refinement of powder diffraction data. cambridge.org
It is anticipated that the unit cell volume for a hydrated this compound would be smaller than that of its calcium counterpart, reflecting the smaller ionic radius of Mg²⁺ compared to Ca²⁺.
Magnesium ions typically exhibit a preference for an octahedral coordination geometry in their complexes. nih.gov In the context of this compound, the Mg²⁺ ion would likely be coordinated by oxygen atoms from the carboxylate groups and hydroxyl groups of the galactarate anion, as well as from water molecules in a hydrated crystal structure.
In the structure of calcium galactarate tetrahydrate, the calcium ion is eight-coordinated, adopting a square antiprism geometry. iucr.org Given the smaller size of the magnesium ion, a six-coordinate, octahedral environment is more probable for this compound. This coordination would involve the carboxylate oxygen atoms and potentially the hydroxyl oxygen atoms of the galactarate ligand, creating chelate rings that enhance the stability of the complex. The remaining coordination sites would be occupied by water molecules. The Mg-O bond distances are expected to be in the typical range for magnesium carboxylate complexes.
This intricate network of hydrogen bonds would link adjacent magnesium-galactarate units, creating a stable, three-dimensional supramolecular architecture. In the related barium galactarate monohydrate, the water molecule is significantly involved in the hydrogen-bonding network, accepting two hydrogen bonds and donating one. iucr.org A similar role for water molecules can be anticipated in the crystal structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments within the galactarate anion and how they are influenced by the presence of the magnesium ion.
The ¹H NMR spectrum of this compound in a suitable solvent like D₂O is expected to show signals corresponding to the protons on the carbon backbone of the galactarate anion. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring oxygen atoms and their spatial arrangement.
Coordination of the carboxylate and hydroxyl groups to the magnesium ion would likely cause a downfield shift (to higher ppm values) of the adjacent C-H protons compared to the free galactaric acid. This is due to the withdrawal of electron density from the carbon backbone upon chelation. The protons of coordinated water molecules would also give rise to a signal, the chemical shift of which would depend on the degree of hydration and exchange with the solvent. nih.gov
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| C2-H, C5-H | 4.0 - 4.5 |
| C3-H, C4-H | 3.8 - 4.2 |
| Coordinated H₂O | 4.5 - 5.5 |
Predicted ranges are based on typical shifts for polyhydroxy carboxylates and the expected deshielding effect of Mg²⁺ coordination. nih.govoregonstate.edu
The ¹³C NMR spectrum of this compound would provide information about the carbon framework of the anion. Six distinct signals would be expected, corresponding to the six carbon atoms of the galactarate backbone.
The chemical shifts of the carbon atoms, particularly the carboxyl carbons (C1 and C6) and the carbons bearing hydroxyl groups (C2, C3, C4, and C5), would be sensitive to the coordination of the magnesium ion. The carboxyl carbons are expected to be significantly shifted upon salt formation and coordination to Mg²⁺. The other carbons in the backbone would also experience shifts, albeit to a lesser extent, due to the electronic effects of metal ion binding.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C6 (Carboxyl) | 175 - 185 |
| C2, C5 | 70 - 75 |
| C3, C4 | 68 - 73 |
Predicted ranges are based on data for galactaric acid and related metal complexes.
Multi-dimensional NMR Techniques for Structural Confirmation
While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the unambiguous structural confirmation of complex molecules like this compound. These advanced experiments resolve overlapping signals and establish through-bond and through-space correlations between nuclei.
Two-dimensional (2D) NMR experiments are particularly powerful for determining the connectivity of a molecule. utexas.edu Although specific 2D NMR spectral data for this compound is not extensively detailed in publicly available literature, the application of standard techniques such as COSY, HSQC, and HMBC would be definitive.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings within the galactarate anion. It would allow for the tracing of the proton network along the carbon backbone, confirming the connectivity from H-2 through H-5.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the specific carbon resonances (C-2 to C-5) based on the already assigned proton signals.
These multi-dimensional techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity within the galactarate ligand of the magnesium salt.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR is used to confirm the presence of key structural features such as hydroxyl and carboxylate groups and to verify the coordination of the magnesium ion to the carboxylate oxygen. ijirset.comnih.gov
The FTIR spectrum of this compound is characterized by several distinct absorption bands. The coordination of the magnesium ion (Mg²⁺) to the oxygen atoms of the carboxyl groups is a key feature. nih.gov The spectrum is typically recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹. ijirset.com
Expected Characteristic FTIR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 | O-H Stretching | Hydroxyl (-OH) | A broad band indicating the presence of hydroxyl groups from the galactarate backbone and potentially from water of hydration. |
| 3000 - 2850 | C-H Stretching | Aliphatic (C-H) | Confirms the presence of the hydrocarbon backbone of the galactarate molecule. |
| 1650 - 1550 | C=O Asymmetric Stretching | Carboxylate (-COO⁻) | This strong absorption is characteristic of the deprotonated carboxyl group coordinated to the magnesium ion. |
| 1450 - 1380 | C=O Symmetric Stretching | Carboxylate (-COO⁻) | The presence and position of this band, along with the asymmetric stretch, confirms ionic salt formation. |
| 1150 - 1000 | C-O Stretching | Alcohol/Ether (C-O) | Relates to the C-O bonds of the secondary hydroxyl groups in the galactarate structure. |
| Below 600 | Mg-O Stretching | Metal-Oxygen Bond | A peak in this lower frequency region would provide direct evidence of the magnesium-oxygen coordinate bond. |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy can offer further insights into the carbon backbone and the symmetric vibrations of the carboxylate groups.
While specific Raman spectra for this compound are not widely published, analysis of related compounds like magnesium stearate shows characteristic bands for C-H stretching. pharmtech.comnih.gov The Raman spectrum of this compound would be expected to show prominent peaks corresponding to the C-C backbone stretching and symmetric stretching of the carboxylate groups. The detection limit for related magnesium compounds by Raman spectroscopy can be as low as 0.1% (w/w), demonstrating its sensitivity. pharmtech.com The technique is effective for detecting the distribution of magnesium-containing compounds on surfaces. nih.govnih.gov
Expected Raman Shifts for this compound:
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2800 | C-H Stretching | Aliphatic (-CH) |
| 1480 - 1400 | C=O Symmetric Stretching | Carboxylate (-COO⁻) |
| 1150 - 1050 | C-C Stretching | Carbon Backbone |
| 950 - 800 | C-C Stretching & C-O-H Bending | Mixed Modes |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed. In ESI-MS, one would expect to observe ions corresponding to the galactarate anion and its adducts. High-resolution mass spectrometry would allow for the determination of the exact molecular formula from the precise mass measurement.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns. The galactarate anion would be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity and structure of the anion.
Expected Ions and Fragments in Mass Spectrometry of this compound:
| Ion/Fragment | Formula | m/z (Expected) | Technique | Significance |
| [Galactarate-H]⁻ | C₆H₉O₈⁻ | 209.0297 | ESI-MS | Pseudomolecular ion of galactaric acid. |
| [Galactarate]²⁻ | C₆H₈O₈²⁻ | 104.0108 | ESI-MS | The dianion of galactaric acid. |
| Fragment 1 | C₅H₇O₆⁻ | 163.0243 | MS/MS | Loss of CO₂ and H₂O from [Galactarate-H]⁻. |
| Fragment 2 | C₄H₅O₄⁻ | 117.0188 | MS/MS | Further fragmentation, loss of carboxyl groups. |
Thermal Analysis
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labwrench.com It is particularly useful for determining the thermal stability, decomposition profile, and water of hydration content of compounds like this compound. netzsch.comnetzsch.com
This compound, like many metal carboxylates, is expected to exist in a hydrated form. The TGA thermogram would reveal distinct mass loss steps corresponding to different thermal events. The initial mass loss at lower temperatures (typically below 150°C) is attributed to the release of surface and bound water molecules (dehydration). netzsch.com At higher temperatures, the anhydrous salt undergoes thermal decomposition, ultimately yielding magnesium oxide as the final residue.
Hypothetical TGA Decomposition Profile for this compound Dihydrate:
| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Associated Process | Resulting Product |
| 30 - 150 | ~12.3% | ~90 | Dehydration | Anhydrous this compound |
| 250 - 500 | Variable | Multiple | Decomposition of the galactarate anion | Magnesium Carbonate/Oxide Intermediates |
| > 500 | Total loss minus final residue | ~600 | Final Decomposition | Magnesium Oxide (MgO) |
The differential thermogravimetric (DTG) curve, which is the first derivative of the TGA curve, shows peaks corresponding to the temperatures of the maximum rate of mass loss for each step, providing a clearer indication of the individual decomposition stages. netzsch.com
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry is a thermoanalytical technique used to observe thermal events a substance undergoes upon heating or cooling. For magnesium salts of organic acids, such as magnesium stearate, DSC curves typically reveal endothermic peaks corresponding to dehydration (loss of water molecules) and subsequent melting or decomposition. netzsch.comnetzsch.com For instance, various hydrate (B1144303) forms of magnesium stearate show distinct endothermic dehydration peaks around 100°C, followed by melting transitions at higher temperatures. mdpi.com The specific temperatures and enthalpy of these transitions are crucial for characterizing the material's purity, hydration state, and stability. netzsch.com Without experimental data, the specific phase transitions and thermal events for this compound remain uncharacterized.
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigations
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for investigating the surface morphology and internal nanostructure of materials. Studies on related magnesium compounds reveal a wide range of morphologies. For example, SEM analysis of magnesium stearate shows a flaky morphology, while different magnesium salts used as precursors can lead to magnesium oxide nanostructures with cubic, hexagonal flake-like, or irregular nanoparticle shapes. researchgate.netresearchgate.net TEM studies on gas-phase synthesized magnesium nanoparticles have identified hexagonal prism shapes for the metallic core, surrounded by a magnesium oxide shell. researchgate.net The morphology of derived materials, such as magnesium oxide nanoparticles, is often characterized by aggregates of primary particles which can be cubic, truncated octahedrons, or spherical. copernicus.org The specific morphology and nanostructure of this compound or materials derived from it have not been documented in the reviewed literature.
UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing insights into its electronic transitions. This technique is often used to determine the concentration of magnesium by forming a colored complex with a specific chelating agent. For example, magnesium ions react with agents like o-cresolphthalein complexone or 8-hydroxyquinoline to produce colored complexes with absorption maxima at specific wavelengths (e.g., 570 nm or 390 nm, respectively), allowing for spectrophotometric quantification. researchgate.net The formation of these complexes and the influence of factors like pH on their stability and absorbance are key areas of study. researchgate.net The intrinsic UV-Vis absorption spectrum of this compound itself, which would detail its specific electronic transitions, is not described in the available literature.
Preclinical and Mechanistic Biochemical Investigations of Magnesium Galactarate
Enzymatic Interactions and Reaction Mechanisms
Magnesium galactarate's role in biochemical pathways is intrinsically linked to its interactions with specific enzymes. These interactions are fundamental to the metabolic processing of galactarate, a dicarboxylic acid derived from galactose. The catalytic activities of several enzymes that act on galactarate are dependent on the presence of divalent metal ions, with magnesium often being a key cofactor. This section delves into the preclinical and mechanistic investigations of these enzymatic interactions, focusing on the role of magnesium in facilitating these biochemical transformations.
Galactarate dehydratase is a crucial enzyme in the catabolism of galactarate, catalyzing its dehydration to form 2-keto-3-deoxy-galactarate. This enzyme is a member of the mechanistically diverse enolase superfamily. researchgate.netwisc.edubrandeis.edu
Studies on galactarate dehydratases from various microorganisms have revealed their substrate specificity and kinetic properties. For instance, the L-talarate/galactarate dehydratase (TalrD/GalrD) from Salmonella typhimurium LT2 has been shown to efficiently catalyze the dehydration of both L-talarate and galactarate. nih.gov The kinetic parameters for this enzyme highlight its dual specificity. nih.govuniprot.org In the case of galactarate dehydratase III from Agrobacterium tumefaciens C58, kinetic assays for meso-galactarate dehydration are conducted in the presence of magnesium chloride, indicating the importance of this divalent cation for enzymatic activity. acs.org
Kinetic Parameters of L-talarate/galactarate dehydratase from Salmonella typhimurium LT2
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Galactarate | 3.6 | - | - |
| L-talarate | 2.1 | 230 | - |
Data sourced from UniProt entry for L-talarate/galactarate dehydratase from Salmonella typhimurium. uniprot.org
The specificity constant, kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. While the complete kinetic data for galactarate with the S. typhimurium enzyme is not fully detailed in the provided sources, the reported kcat value suggests it is an efficient substrate. nih.govuniprot.org The enzyme from S. typhimurium also exhibits competitive inhibition by tartronate (B1221331). uniprot.org
The catalytic mechanism of many enzymes in the enolase superfamily is dependent on a divalent metal ion, typically magnesium. nih.gov In the active site of L-talarate/galactarate dehydratase from S. typhimurium, the essential Mg2+ ion is coordinated by specific amino acid residues: Asp 226, Glu 252, and Glu 278. nih.gov These residues are located at the ends of the third, fourth, and fifth β-strands of the enzyme's (β/α)7β-barrel domain. nih.gov This coordination is crucial for stabilizing the enolate intermediate that forms during the dehydration reaction. researchgate.net Similarly, studies on other dehydratases within this superfamily, such as galactarate dehydratase (GarD), have identified a metal binding site in the C-terminal domain that is occupied by a divalent cation, which facilitates the interaction between the substrate and the enzyme for catalysis. escholarship.org
The enolase superfamily is a group of evolutionary related enzymes that share a common structural fold and a conserved catalytic mechanism, despite catalyzing a wide range of different reactions. researchgate.netwisc.edubrandeis.edu The common mechanistic feature is the abstraction of a proton alpha to a carboxylate group to form an enolate intermediate. researchgate.netwisc.edubrandeis.edu Galactarate dehydratases are members of this superfamily. researchgate.netnih.gov
The active sites of enolase superfamily members are typically located in a barrel-like domain structure. nih.gov For L-talarate/galactarate dehydratase, this is a (β/α)7β-barrel domain. nih.gov The essential magnesium ion plays a critical role in stabilizing the negative charge of the enolate intermediate formed after the initial proton abstraction. researchgate.net The architecture of the active site, including the precise positioning of the magnesium ion and the catalytic acid/base residues, allows for the diverse reactions catalyzed by this superfamily, which include racemization, β-elimination, and cycloisomerization. wisc.edubrandeis.edu
Following the dehydration of galactarate, the resulting 2-dehydro-3-deoxy-galactarate is cleaved by an aldolase (B8822740). 2-dehydro-3-deoxy-galactarate (DDG) aldolase is a class II aldolase that requires a divalent metal ion for its catalytic activity, with magnesium being effective. nih.gov The active site of DDG aldolase is situated at the C-terminal end of a modified (α/β)8 barrel fold. nih.govnih.gov
Crystal structure analysis of DDG aldolase from Escherichia coli revealed that the catalytic magnesium ion has an octahedral coordination. nih.gov In the substrate-free form of the enzyme, the Mg2+ is coordinated by a phosphate (B84403) ion and three water molecules. nih.gov When the substrate pyruvate (B1213749) binds, its carboxyl and carbonyl groups displace the phosphate and a water molecule in coordinating the magnesium ion. nih.gov This interaction with the magnesium ion is crucial for stabilizing the substrate and facilitating the carbon-carbon bond cleavage that is central to the aldolase reaction. nih.gov
Studies on Galactarate Dehydratase Enzymes
Microbial Metabolic Pathways and this compound
In various bacteria, galactarate is catabolized through specific metabolic pathways that convert it into intermediates of central metabolism. These pathways are a series of enzymatic reactions, many of which are magnesium-dependent. In Escherichia coli, the catabolism of galactarate is part of the (D)-glucarate/galactarate pathway. acs.orgnih.govacs.org This pathway involves the action of galactarate dehydratase, 5-keto-4-deoxy-(D)-glucarate aldolase, tartronate semialdehyde reductase, and a glycerate kinase. acs.orgnih.gov
Bacteria such as Pseudomonas and Agrobacterium tumefaciens utilize an oxidative pathway for the catabolism of D-galacturonate, which can be converted to galactarate. researchgate.net In A. tumefaciens, D-galacturonic acid is oxidized to galactarate, which is then converted to 2-keto-3-deoxy-galactarate and subsequently to α-ketoglutarate semialdehyde. acs.orgnih.gov The enzymes in these pathways, particularly the dehydratases and aldolases, often rely on magnesium for their catalytic function, underscoring the importance of this compound in microbial metabolism.
This compound as a Carbon Source in Microorganisms
Galactarate, a component of this compound, can serve as a viable carbon source for various microorganisms, particularly bacteria. researchgate.netnih.gov The metabolic pathways for the catabolism of galactarate are well-documented in several bacterial species, including Escherichia coli and members of the Pseudomonas genus. nih.govnih.gov When this compound is supplied to these microorganisms, it is anticipated that the galactarate moiety is utilized for energy and biomass production. The magnesium ion, in this context, would be available to the microorganism and could play a role in various cellular processes, including acting as a cofactor for enzymes and stabilizing cellular membranes. researchgate.net
The ability of microorganisms to utilize galactarate is dependent on the presence of specific metabolic pathways. For instance, in E. coli, the gud/gar pathway enables the catabolism of galactarate to pyruvate and 2-phosphoglycerate, which can then enter central metabolic pathways like glycolysis. researchgate.net The efficiency of galactarate utilization can be influenced by the presence of other carbon sources. Some studies suggest that certain oxidized sugars, like galactarate, may be preferred carbon sources in specific environments, such as the inflamed gut. researchgate.net
The table below summarizes findings related to the utilization of galactarate as a carbon source by various microorganisms.
| Microorganism | Pathway/Enzymes Involved | Key Findings |
| Escherichia coli | gud/gar pathway | Can utilize galactarate as a sole carbon source. nih.gov |
| Pseudomonas species | Oxidative pathway | Converts galactarate to 2-oxoglutarate and carbon dioxide. nih.govresearchgate.net |
| Salmonella enterica | Galactarate utilization genes | Fermentation of galactarate is a key biochemical characteristic for some serovars. nih.gov |
| Agrobacterium tumefaciens | Oxidative pathway | Utilizes uronate dehydrogenase in the initial step of galactarate metabolism. researchgate.net |
Genetic and Enzymatic Determinants of Galactarate Catabolism in Engineered Strains
The catabolism of galactarate in microorganisms is governed by a specific set of genes and enzymes. In E. coli, the genes for the D-glucarate/galactarate catabolic pathway are organized into three transcriptional units. nih.govacs.org These genes encode for key enzymes such as galactarate dehydratase (GarD), 5-keto-4-deoxy-D-glucarate aldolase (garL), and tartronate semialdehyde reductase. nih.govresearchgate.net
The understanding of these genetic and enzymatic determinants has enabled the metabolic engineering of various bacterial strains for biotechnological applications. By manipulating the genes involved in the galactarate pathway, it is possible to redirect the metabolic flux towards the production of valuable chemicals. For example, engineered strains of E. coli have been developed to produce D-glyceric acid from D-galacturonate by leveraging the endogenous galactarate catabolic enzymes. researchgate.net This involves the expression of heterologous enzymes, such as uronate dehydrogenase, to convert the substrate into an intermediate of the galactarate pathway, and the knockout of downstream genes to prevent further metabolism of the desired product. researchgate.net
The table below details some of the key enzymes involved in galactarate catabolism and their genetic determinants.
| Enzyme | Gene (in E. coli) | Function |
| Galactarate dehydratase | garD | Catalyzes the dehydration of galactarate. researchgate.netnih.gov |
| 5-keto-4-deoxy-D-glucarate aldolase | garL | Cleaves 5-keto-4-deoxy-D-glucarate into pyruvate and tartronate semialdehyde. researchgate.net |
| Tartronate semialdehyde reductase | garR | Reduces tartronate semialdehyde to D-glycerate. researchgate.net |
| Hexaric acid transporters | gudP/garP | Mediate the uptake of galactarate into the cell. researchgate.net |
Chelation Properties and Influence on Metal-Dependent Biochemical Processes
This compound is a salt formed from the magnesium cation (Mg²⁺) and the galactarate anion. The interaction between these two moieties involves the chelation of the magnesium ion by the carboxyl and hydroxyl groups of the galactarate molecule. Chelation is a process where a central metal ion is bonded to a ligand at two or more points. This interaction can influence the bioavailability and reactivity of the magnesium ion.
Magnesium is a crucial cofactor for over 300 enzymes in the human body and is essential for a vast array of biochemical processes. mdpi.comnih.gov These processes include energy metabolism (e.g., ATP synthesis), DNA and RNA synthesis, and the regulation of ion channels. mdpi.comwikipedia.org The chelation of magnesium by galactarate could modulate the availability of magnesium for these enzymatic reactions. For instance, the stability of the magnesium-galactarate complex will determine the ease with which magnesium can be released to participate in these processes.
The chelation of magnesium has been shown to have significant effects on enzyme activity. For example, the chelation of Mg²⁺ by EDTA can lead to the inactivation of enzymes like beta-galactosidase that require magnesium for their function. nih.gov Conversely, in certain cellular environments, weakly chelated magnesium has been found to enhance RNA folding and catalysis. science.gov The specific impact of galactarate as a chelating agent on magnesium-dependent enzymes would depend on the binding affinity and the local cellular conditions.
In vitro and Cellular Model Studies (Mechanistic Focus)
One possibility is that this compound dissociates in the extracellular environment, and the magnesium and galactarate ions are transported into the cell via their respective transport systems. The transport of magnesium ions across the cell membrane is mediated by a variety of channels and transporters. nih.govwikipedia.org In eukaryotes, members of the TRPM (Transient Receptor Potential Melastatin) family of ion channels, such as TRPM6 and TRPM7, are known to be involved in magnesium influx. nih.govnih.gov In bacteria, the CorA and MgtE proteins are major magnesium transporters. wikipedia.org
Galactarate, as a hexaric acid, is also likely to have specific transporters. In E. coli, genes encoding for hexaric acid transporters have been identified as part of the galactarate catabolic operon. nih.gov Therefore, it is plausible that in microorganisms, galactarate from this compound is taken up by these specific permeases.
Alternatively, it is conceivable that in some cell types, this compound could be transported as a complex, potentially through endocytosis or via a transporter that recognizes the chelated form. nih.gov Further research is required to elucidate the precise mechanisms of cellular uptake for this compound.
Once inside the cell, the magnesium and galactarate components of this compound are expected to have distinct intracellular fates. The intracellular distribution of magnesium is tightly regulated, with the majority of it being bound to molecules such as ATP, DNA, RNA, and various proteins. mdpi.comwikipedia.org The free intracellular magnesium concentration is maintained within a narrow range and is compartmentalized, with different concentrations in the cytosol, mitochondria, and other organelles. nih.gov The magnesium from this compound would contribute to this intracellular magnesium pool and be distributed accordingly.
The intracellular fate of galactarate would depend on the cell type. In microorganisms that possess the necessary metabolic pathway, galactarate would be catabolized for energy and biosynthetic precursors. researchgate.net In mammalian cells, which lack the enzymes for galactarate catabolism, the intracellular fate of galactarate is less clear. It may be metabolized through alternative, less-defined pathways or be exported from the cell.
Studies on the intracellular distribution of magnesium in various cell models, such as osteosarcoma cells, have shown that its localization can change depending on the proliferative state of the cell, with a notable concentration near the plasma membrane in quiescent cells. nih.gov
Specific ligand-protein binding studies for this compound are not extensively documented. However, the principles of magnesium-protein interactions are well-established. Magnesium ions typically bind to proteins through electrostatic interactions with negatively charged amino acid residues, such as aspartate and glutamate, as well as with the phosphate groups of nucleotides like ATP. mdpi.comnih.gov The binding of magnesium is often crucial for the structural integrity and catalytic activity of proteins. nih.gov
The galactarate moiety could potentially influence the interaction of magnesium with proteins. The presence of the galactarate ligand may alter the charge distribution and steric hindrance around the magnesium ion, thereby affecting its binding affinity for proteins. It is also possible that the galactarate itself could interact with specific binding pockets on proteins, either independently or as part of the magnesium complex.
Computational and experimental studies on magnesium binding to proteins have revealed that the structural characteristics of magnesium binding sites can be elusive and less conserved compared to those for other divalent cations like calcium and zinc. nih.gov This suggests that the interactions can be highly specific to the protein and its local environment.
Biopharmaceutical Aspects: Absorption and Disposition Mechanisms in Preclinical Models
Mechanistic Studies of Magnesium Absorption in in vitro and Preclinical in vivo Models
Magnesium absorption is a complex process that occurs predominantly in the intestines through two primary pathways. The efficiency of uptake is not linear and depends heavily on the physiological state and the luminal concentration of magnesium nih.gov.
Intestinal magnesium absorption is mediated by both passive paracellular and active transcellular transport mechanisms nih.govnih.govnih.gov.
Paracellular Pathway: This is the primary route for magnesium absorption, accounting for an estimated 80-90% of the total uptake nih.gov. This pathway involves the passive movement of hydrated magnesium ions through the tight junctions between intestinal epithelial cells (enterocytes) researchgate.netresearchgate.net. The driving force for this transport is the electrochemical gradient and solvent drag, meaning it is largely dependent on the luminal concentration of soluble magnesium nih.govresearchgate.net. This pathway is not saturable. The bulk of magnesium absorption via this route occurs in the small intestine nih.govphysiology.org. The permeability of the tight junctions to magnesium is regulated by specific proteins, particularly those from the claudin family researchgate.netbohrium.com.
Transcellular Pathway: This active transport mechanism occurs across the enterocytes and is responsible for the fine-tuning of magnesium absorption, particularly when luminal concentrations are low nih.govresearchgate.net. It is a saturable process that involves three steps: the entry of magnesium into the cell across the apical membrane, its transit through the cell, and its extrusion across the basolateral membrane into the bloodstream nih.gov. This pathway is most prominent in the cecum and colon nih.govphysiology.org.
The active transcellular transport of magnesium is critically dependent on specific ion channels. The primary channels responsible for the apical entry of Mg²⁺ into intestinal cells are the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7) researchgate.netnih.gov.
Influence of Chemical Formulation and Complexation on Bioaccessibility
The bioaccessibility of a magnesium compound—the amount of magnesium that is liberated from its formulation in the gastrointestinal tract and made available for absorption—is a critical prerequisite for its bioavailability. The chemical nature of the magnesium salt plays a pivotal role in this process.
For magnesium to be absorbed, it must first be in a soluble, ionized (Mg²⁺) form in the intestinal lumen nih.gov. Therefore, the solubility of a magnesium salt in the varying pH environments of the gastrointestinal tract is a primary determinant of its bioaccessibility nih.gov. In vitro dissolution tests using simulated biological fluids, such as Simulated Body Fluid (SBF) or Simulated Intestinal Fluid (FeSSIF/FaSSIF), are used to predict in vivo behavior dissolutiontech.comnih.govscispace.com.
Organic magnesium salts generally exhibit greater solubility across the physiological pH range of the gut compared to inorganic forms like magnesium oxide nih.govnih.gov. Magnesium oxide, for instance, has poor solubility and requires significant gastric acid for conversion into a more soluble form, which limits its bioaccessibility nih.gov. In contrast, organic salts like magnesium galactarate are expected to dissolve more readily, leading to a higher concentration of free Mg²⁺ available for transport through both paracellular and transcellular pathways.
Table 1: Composition of a Standard Simulated Intestinal Fluid (Fasted State - FaSSIF) This table represents a typical formulation used to assess the solubilization of compounds under conditions mimicking the human small intestine.
| Component | Concentration (mM) |
| Maleic acid | 19.12 |
| Sodium Hydroxide (B78521) | 34.80 |
| Sodium Taurocholate | 3 |
| Lecithin | 0.75 |
| Sodium Chloride | 68.62 |
| Final pH | 6.5 |
Data adapted from simulated biological fluid formulations dissolutiontech.comscispace.com.
The anion, or ligand, to which magnesium is bound significantly influences its biopharmaceutical properties nih.govacs.org. In this compound, the galactarate anion serves as the ligand. The characteristics of this organic ligand affect the stability of the magnesium complex and the ease with which the Mg²⁺ ion is released.
The use of organic ligands, such as citrate, glycinate, or aspartate, is a known strategy to enhance magnesium bioavailability nih.govresearchgate.netconsensus.app. These organic acids can form soluble complexes with magnesium, which may protect the ion from forming insoluble precipitates with other dietary components like phosphates or phytates nih.gov. The galactarate ligand, derived from galactose, is a dicarboxylic acid, which may confer favorable physicochemical properties that promote solubility and subsequent ion release, thereby enhancing the pool of absorbable magnesium in the intestinal lumen.
Comparative Bioavailability Investigations (Preclinical/In vitro)
Numerous preclinical and in vitro studies have been conducted to compare the relative bioavailability of different magnesium salts. A consistent finding from these investigations is the superior performance of organic magnesium salts over inorganic forms nih.govconsensus.app.
In a study using a rat model with magnesium deficiency, various organic and inorganic magnesium salts were administered. The results showed that organic salts, particularly magnesium L-aspartate, were more effective and faster at replenishing magnesium levels than inorganic salts like magnesium oxide or sulfate researchgate.netresearchgate.net. Magnesium chloride was noted as the most efficient among the tested inorganic salts researchgate.netresearchgate.net. Similarly, in vitro cell culture models have demonstrated that organic forms like magnesium bisglycinate exhibit better intestinal permeability compared to inorganic counterparts nih.govconsensus.app.
While direct comparative studies featuring this compound are not extensively documented in the reviewed literature, its classification as an organic salt suggests its bioavailability would likely be superior to that of inorganic magnesium oxide and comparable to other well-absorbed organic salts. The general principle is that higher solubility and better dissociation characteristics of organic salts lead to greater absorption and bioavailability nih.govnih.gov.
Table 2: Summary of Preclinical Research on the Comparative Bioavailability of Magnesium Salts
| Magnesium Salt Type | Model System | Key Findings | Reference |
| Organic Salts (e.g., Mg L-aspartate, Mg glycinate, Mg citrate) | Rat model (Mg-deficient diet) | Compensated for magnesium deficit more effectively and faster than inorganic salts. | researchgate.netresearchgate.net |
| Inorganic Salts (e.g., Mg oxide, Mg sulfate, Mg carbonate) | Rat model (Mg-deficient diet) | Lower efficiency in replenishing magnesium levels compared to organic salts. | researchgate.netresearchgate.net |
| Organic Salts (e.g., Mg bisglycinate) | In vitro intestinal cell models | Demonstrated higher absorption and better intestinal permeability than magnesium oxide and magnesium citrate. | consensus.app |
| Organic vs. Inorganic (General) | Review of in vivo and in vitro studies | Organic salts consistently show higher bioavailability due to greater solubility. | nih.gov |
Comparison with Other Organic Magnesium Salts
Organic salts of magnesium are generally considered to have higher bioavailability compared to their inorganic counterparts. nih.gov This is often attributed to their greater solubility in the gastrointestinal tract. Preclinical studies in animal models, such as rats, have been instrumental in elucidating these differences.
A notable study involving magnesium-depleted rats compared the bioavailability of ten different magnesium salts. nih.gov The organic salts, as a group, demonstrated slightly better absorption than the inorganic salts. nih.gov Within the organic category, magnesium gluconate showed the highest bioavailability. nih.gov Other organic salts like magnesium citrate, lactate, and aspartate also exhibited good absorption and retention. nih.govresearchgate.net
In another study with mice, various magnesium compounds were administered orally, and magnesium concentrations in different tissues were measured. farmaciajournal.com The results indicated that organic salts like magnesium orotate and citrate led to higher tissue concentrations compared to some inorganic forms. farmaciajournal.com Specifically, the order of decreasing magnesium concentration in the investigated organs was generally observed as orotate > sulphate > chloride > carbonate ≥ citrate > oxide. farmaciajournal.com
The following table summarizes findings from a preclinical study in rats, illustrating the comparative bioavailability of several organic magnesium salts.
| Magnesium Salt | Magnesium Absorption (%) | Urinary 26Mg Excretion (mg) | 26Mg Retention (%) |
| Magnesium Acetate | 59.4 | 0.27 | 37.1 |
| Magnesium Pidolate | 56.6 | 0.33 | 32.7 |
| Magnesium Citrate | 65.0 | 0.32 | 39.0 |
| Magnesium Gluconate | 67.0 | 0.33 | 40.7 |
| Magnesium Lactate | 59.9 | 0.29 | 36.3 |
| Magnesium Aspartate | 63.5 | 0.32 | 38.0 |
This table is based on data from a study in magnesium-depleted rats and showcases the variability in absorption and retention among different organic magnesium salts. nih.gov
Comparison with Inorganic Magnesium Compounds
Inorganic magnesium compounds, such as magnesium oxide and carbonate, are widely used in supplements but have demonstrated lower bioavailability in preclinical models compared to organic forms. nih.gov Their limited solubility is a key factor contributing to this difference. nih.gov
The same comprehensive study in magnesium-depleted rats that evaluated organic salts also assessed several inorganic magnesium compounds. nih.gov The absorption values for inorganic salts were generally at the lower end of the spectrum observed in the study. nih.gov For instance, magnesium oxide, a commonly used inorganic salt, has been shown to have relatively poor bioavailability. nih.gov
Research comparing magnesium oxide to magnesium citrate has found magnesium citrate to be significantly more soluble and bioavailable. nih.gov In one study, magnesium oxide was virtually insoluble in water and only partially soluble in simulated peak acid secretion conditions. nih.gov
The table below presents data from the aforementioned preclinical study in rats, comparing the bioavailability of various inorganic magnesium salts.
| Magnesium Salt | Magnesium Absorption (%) | Urinary 26Mg Excretion (mg) | 26Mg Retention (%) |
| Magnesium Oxide | 50.0 | 0.20 | 32.7 |
| Magnesium Chloride | 57.0 | 0.26 | 35.0 |
| Magnesium Sulfate | 53.0 | 0.24 | 33.0 |
| Magnesium Carbonate | 55.0 | 0.23 | 35.0 |
This table is derived from a study in magnesium-depleted rats and highlights the comparative bioavailability of common inorganic magnesium salts. nih.gov
Methodological Considerations in Preclinical Bioavailability Assessment
The assessment of magnesium bioavailability in preclinical models employs various methodologies, each with its own set of advantages and limitations. A common approach involves the use of stable isotopes, such as 26Mg, in animal models like rats. nih.gov This method allows for the precise tracing of the administered magnesium, enabling the calculation of absorption, excretion, and retention. nih.gov
In vivo studies often involve feeding animals a magnesium-depleted diet to enhance the detection of changes in magnesium status upon supplementation. nih.gov Subsequent collection of feces and urine allows for the determination of magnesium balance. nih.gov Blood and tissue samples can also be analyzed to assess the systemic and tissue-specific distribution of the absorbed magnesium. farmaciajournal.com
In vitro models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), are also utilized to predict the bioavailability of different magnesium formulations. nih.gov These models simulate the conditions of the gastrointestinal tract and can provide insights into the bioaccessibility and bioavailability of magnesium salts. nih.gov Dissolution tests are another in vitro method used to evaluate the solubility of different magnesium compounds under simulated gastric and intestinal conditions. nih.gov
The choice of analytical methods for measuring magnesium levels is also a critical consideration. Techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) are often employed for their high sensitivity and accuracy in determining mineral concentrations in biological samples.
Factors Modulating this compound Uptake in Experimental Systems (e.g., presence of other dietary components)
The intestinal absorption of magnesium is a complex process that can be influenced by a variety of dietary factors. researchgate.neteurekaselect.comnih.govnih.gov While specific data on factors modulating the uptake of this compound are not available, general principles of magnesium absorption identified in experimental systems are likely applicable.
Enhancing Factors:
Proteins and Medium-Chain Triglycerides: Certain dietary components have been shown to enhance magnesium uptake. eurekaselect.comnih.gov
Low- or Indigestible Carbohydrates: Some carbohydrates that are not easily digested, such as oligosaccharides and inulin, can improve magnesium absorption. eurekaselect.comnih.gov
Inhibiting Factors:
High Doses of Other Minerals: The presence of high concentrations of other minerals can compete with magnesium for absorption. eurekaselect.comnih.gov
Phytate and Oxalate: These compounds, found in plant-based foods, can bind to magnesium and reduce its bioavailability. researchgate.neteurekaselect.comnih.govnih.gov
Certain Fibers: Non-fermentable fibers like cellulose and lignin, as well as some partly fermentable fibers such as hemicellulose, can impair magnesium uptake. eurekaselect.comnih.gov
Computational and Theoretical Chemical Studies of Magnesium Galactarate
Molecular Docking and Ligand-Enzyme Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of magnesium galactarate, docking studies are crucial for understanding how the galactarate dianion, coordinated with a magnesium ion, interacts with the active sites of enzymes.
The enzymatic breakdown of galactarate is a key step in certain metabolic pathways. acs.org Enzymes such as galactarate dehydratase (GarD) catalyze the dehydration of galactarate. nih.gov The active site of these enzymes is specifically shaped to recognize and bind the galactarate molecule. Computational analysis of these active sites reveals key amino acid residues that are essential for substrate binding and catalysis. nih.gov For instance, in the enolase superfamily, which includes galactarate dehydratases, specific histidine and lysine (B10760008) residues in the active site are proposed to act as acid/base catalysts, facilitating the dehydration reaction. nih.gov The presence of a magnesium ion is often crucial for neutralizing the negative charges of the carboxylate groups of galactarate, thereby facilitating its proper orientation within the active site. nih.govmdpi.com
The specificity of these enzymes for galactarate over other similar sugar acids can be predicted by comparing the docking scores and binding energies of different substrates within the enzyme's active site. plos.org Higher binding affinities for galactarate would suggest it is the preferred substrate. These predictions are invaluable for understanding the metabolic role of these enzymes and for potential inhibitor design. nih.gov
| Enzyme Family | Key Active Site Residues (Example) | Role of Magnesium |
| Enolase Superfamily (Galactarate Dehydratase) | His, Lys, Asp, Glu | Neutralizes carboxylate charges, facilitates substrate binding and orientation |
| Dihydrodipicolinate Synthase Superfamily | Lys, Tyr | Cofactor for enzymatic activity |
The galactarate molecule is flexible and can adopt various conformations. The binding of a magnesium ion can significantly influence the preferred conformation of the galactarate dianion. nih.gov Computational conformational analysis can explore the potential energy surface of the this compound complex to identify low-energy, stable conformations. This is critical because the specific conformation of the substrate is often what is recognized by the enzyme. nih.gov The magnesium ion typically coordinates with the carboxylate groups and hydroxyl groups of the galactarate, creating a more rigid structure that may be pre-organized for binding to the enzyme's active site. mdpi.com This pre-organization can reduce the entropic penalty of binding, leading to a higher binding affinity.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and bonding of molecules. researchgate.net These methods can be applied to this compound to understand its intrinsic properties and reactivity.
The electronic structure of magnesium is 1s²2s²2p⁶3s². youtube.comresearchgate.net When it forms a divalent cation (Mg²⁺), it loses the two 3s electrons. In this compound, the Mg²⁺ ion forms ionic bonds with the two negatively charged carboxylate groups of the galactarate dianion. Quantum chemical calculations can be used to determine the charge distribution within the complex, showing the localization of positive charge on the magnesium and negative charge on the oxygen atoms of the carboxylate groups. researchgate.net
Furthermore, these calculations can analyze the nature of the chemical bonds. The interaction between the "hard" Mg²⁺ cation and the "hard" oxygen atoms of the carboxylate and hydroxyl groups is predominantly electrostatic. mdpi.com However, some degree of covalent character in the Mg-O bonds can also be elucidated through methods like Natural Bond Orbital (NBO) analysis. researchgate.net Understanding the electronic structure is fundamental to explaining the stability and reactivity of the complex. mdpi.com
Quantum chemical calculations are instrumental in modeling the reaction pathways of enzyme-catalyzed reactions. rsc.org For the dehydration of galactarate, these calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction rates.
In the context of an enzyme like galactarate dehydratase, a quantum mechanics/molecular mechanics (QM/MM) approach is often employed. In this method, the active site, including the this compound substrate and key amino acid residues, is treated with a high level of quantum mechanics theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the modeling of the reaction within the complex environment of the enzyme, providing insights into how the enzyme lowers the activation energy of the reaction. nih.gov For example, the role of specific amino acid residues in proton abstraction and the stabilization of the transition state can be explicitly modeled.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all the atoms in the system. mdpi.commdpi.com This allows for the study of the time-dependent behavior of this compound, both in solution and when bound to an enzyme.
MD simulations of this compound in an aqueous solution can reveal how the complex interacts with water molecules. The Mg²⁺ ion will have a well-defined hydration shell, and the galactarate moiety will also form hydrogen bonds with surrounding water molecules. These simulations can provide information on the structure of the hydrated complex and the dynamics of water exchange. Understanding the solvation of this compound is important as it represents the state of the molecule before it binds to an enzyme. nih.gov
When applied to a this compound-enzyme complex, MD simulations can explore the conformational flexibility of the enzyme and the substrate within the active site. These simulations can reveal how the binding of the substrate induces conformational changes in the enzyme and how the dynamic interactions between the substrate and the protein contribute to the catalytic process. nih.gov Furthermore, MD simulations can be used to calculate the free energy of binding of this compound to the enzyme, providing a theoretical value that can be compared with experimental data.
| Computational Method | Key Insights for this compound |
| Molecular Docking | Predicts binding mode in enzyme active sites; helps understand substrate specificity. |
| Quantum Chemical Calculations | Elucidates electronic structure and bonding; models enzymatic reaction pathways. |
| Molecular Dynamics Simulations | Reveals dynamic behavior in solution and when enzyme-bound; calculates binding free energies. |
Protein-Ligand Interaction Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools for investigating the dynamic interactions between ligands and proteins at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction with proteins can be inferred from computational analyses of its constituent parts: the magnesium ion (Mg²⁺) and the galactarate dianion.
The role of magnesium ions in biological systems is well-established, often acting as a crucial cofactor in enzymatic reactions and stabilizing protein and nucleic acid structures. nih.govresearchgate.net Computational studies have shown that Mg²⁺ ions can mediate ligand binding, pre-organize binding pockets, and stabilize conformational transitions in biomolecules. nih.gov In the context of a protein-magnesium galactarate complex, the Mg²⁺ ion would likely play a central role in the initial binding and orientation of the ligand within a protein's active site. MD simulations can model the coordination of the Mg²⁺ ion with negatively charged amino acid residues, such as aspartate and glutamate, as well as with the carboxylate groups of the galactarate ligand itself. nih.gov
The galactarate molecule, with its linear six-carbon backbone, two terminal carboxylate groups, and four hydroxyl groups, offers multiple points for interaction. nih.gov MD simulations can elucidate the complex network of hydrogen bonds that the galactarate's hydroxyl groups can form with polar amino acid residues in a binding pocket. These simulations can track the flexibility of the galactarate chain and the stability of these hydrogen bonds over time, providing insights into the residence time of the ligand and the conformational changes it might induce in the protein.
Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods could be employed for higher accuracy, treating the Mg²⁺ ion and its direct coordination sphere (including parts of the galactarate ligand and key protein residues) with quantum mechanics, while the rest of the protein and solvent are handled by classical molecular mechanics. researchgate.net This approach is particularly useful for studying enzymatic reactions where this compound might act as a substrate or inhibitor, allowing for the modeling of electronic effects like charge transfer and bond breaking/formation.
Key dynamic parameters that could be analyzed from such simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most flexible or rigid upon binding.
Radial Distribution Functions (RDFs): To characterize the coordination of the Mg²⁺ ion with the ligand and protein atoms. mdpi.com
Hydrogen Bond Analysis: To quantify the persistence and geometry of hydrogen bonds crucial for binding specificity.
The following table summarizes the potential key interactions of this compound within a hypothetical protein active site that could be explored using molecular dynamics.
| Interaction Type | Interacting Moiety on this compound | Potential Protein Residue Partners | Computational Method to Analyze |
| Ionic/Electrostatic | Mg²⁺ Ion, Carboxylate groups (-COO⁻) | Aspartate (Asp), Glutamate (Glu) | Radial Distribution Function (RDF), Electrostatic Potential Maps |
| Hydrogen Bonding (Donor) | Hydroxyl groups (-OH) | Asp, Glu, Serine (Ser), Threonine (Thr) | Hydrogen Bond Analysis |
| Hydrogen Bonding (Acceptor) | Hydroxyl & Carboxylate Oxygens | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bond Analysis |
Solvent Effects on this compound Stability and Reactivity
The stability and reactivity of this compound are intrinsically linked to its solvent environment. Computational chemistry offers robust methods to explore these solvent effects, primarily through Density Functional Theory (DFT) with implicit or explicit solvation models and Molecular Dynamics (MD) simulations. nih.govresearchgate.net
This compound is an ionic salt, and its behavior is highly dependent on the polarity and protic nature of the solvent.
In Polar Protic Solvents (e.g., Water): In aqueous solutions, the compound is expected to dissociate into a hexaaquomagnesium complex, [Mg(H₂O)₆]²⁺, and the galactarate dianion. mdpi.com MD simulations are particularly effective at modeling this solvation process, revealing the structure and dynamics of the hydration shells around the ions. osu.edunih.gov Studies on other magnesium carboxylate complexes have used DFT with the SMD (Solvation Model based on Density) model to calculate properties like pKa, which are heavily influenced by the solvent. nih.gov The strong hydration of the Mg²⁺ ion is a critical factor for its stability, and computational models can quantify the energetic favorability of this state. osu.edu The galactarate anion would also be stabilized by extensive hydrogen bonding with water molecules.
In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): In these solvents, ion pairing is more likely than in water. nih.gov Computational models can predict the structure of these ion pairs, determining whether they are contact ion pairs (CIP), solvent-shared ion pairs (SSIP), or solvent-separated ion pairs (SIP). The reactivity of the galactarate could be significantly altered, as the carboxylate groups would be partially masked by the magnesium ion, potentially reducing their availability for chemical reactions.
In Nonpolar Solvents (e.g., Hexane, Toluene): this compound would have very low solubility. Computational studies on other magnesium carboxylates in nonpolar solvents have shown that intramolecular hydrogen bonds within the ligand can become critical for stabilizing the complex and enabling its solubility. nih.gov In the case of this compound, simulations could explore whether intramolecular hydrogen bonds between the hydroxyl and carboxylate groups could create a more compact, less polar conformation, although significant aggregation would still be expected.
The table below summarizes the predicted effects of different solvent types on the state and stability of this compound, which can be quantified using computational methods.
| Solvent Type | Dielectric Constant | Expected State of this compound | Primary Stabilizing Interactions | Predicted Impact on Reactivity |
| Polar Protic | High | Fully solvated ions | Ion-dipole (Mg²⁺-solvent), H-bonding (Gal²⁻-solvent) | High reactivity for species that react with solvated ions. |
| Polar Aprotic | Medium to High | Solvent-separated or shared ion pairs | Ion-dipole, electrostatic pairing | Reactivity dependent on the degree of ion pair dissociation. |
| Non-polar | Low | Insoluble aggregate / suspension | Intramolecular H-bonding, van der Waals | Very low reactivity due to lack of dissolution and available ions. |
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Exploration
Cheminformatics and data mining are essential computational tools for exploring the Structure-Activity Relationships (SAR) of chemical compounds. chemrxiv.org These approaches connect the chemical structure of a molecule to its biological activity, enabling the prediction of properties and the rational design of new molecules. mdpi.com For this compound, while specific SAR studies are not prevalent, a theoretical framework for how such an exploration would be conducted can be outlined.
The first step in a cheminformatics analysis is to generate a set of molecular descriptors for this compound. These numerical values represent different aspects of the molecule's topology, geometry, and electronic properties. Given its composite nature, descriptors could be calculated for the galactarate anion alone or for the neutral complex in a modeled, non-dissociated state.
Relevant molecular descriptor categories for this compound would include:
1D Descriptors: Molecular weight, atom counts, and bond counts.
2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices, and counts of specific functional groups (hydroxyls, carboxylates). These capture the atom-bond connectivity.
3D Descriptors: Molecular surface area, volume, and shape indices (e.g., Kier shape indices). These depend on the 3D conformation of the galactarate chain, which can be determined through conformational analysis.
Physicochemical Descriptors: Calculated logP (octanol-water partition coefficient), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.
Once descriptors are generated, data mining techniques can be applied to large biological databases (e.g., PubChem, ChEMBL) that contain the results of high-throughput screening campaigns. nih.gov The objective is to find correlations between the structural features of this compound (and structurally similar compounds) and observed biological activities. wisc.edu
A typical workflow would involve:
Substructure Searching: Identifying all compounds in a database containing the galactarate scaffold or a similar polyhydroxy dicarboxylate backbone.
Data Curation: Collecting and cleaning the associated bioactivity data (e.g., IC₅₀, EC₅₀ values) for various biological targets.
Model Building: Using machine learning algorithms (e.g., random forest, support vector machines) to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.govresearchgate.net This model would take the molecular descriptors as input and predict the biological activity.
SAR Visualization: Using techniques like activity landscape modeling to visualize the SAR. researchgate.net This can help identify "activity cliffs," which are pairs of structurally similar molecules with a large difference in activity, providing crucial insights for molecular optimization.
The following table lists examples of molecular descriptors that would be calculated for the galactarate anion to build a QSAR model.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Physicochemical | Topological Polar Surface Area (TPSA) | Surface area associated with polar atoms (Oxygens). |
| Physicochemical | Hydrogen Bond Donors | Count of -OH groups (4). |
| Physicochemical | Hydrogen Bond Acceptors | Count of all Oxygen atoms (8). |
| Topological | Wiener Index | A measure of the molecule's compactness. |
| 3D / Shape | Asphericity | Describes how much the molecule's shape deviates from a sphere. |
| Electronic | Partial Charges on Carboxylates | Distribution of negative charge across the two ends of the molecule. |
Applications in Advanced Materials Science and Catalysis Research
Precursor for Metal Oxide Nanomaterials
Magnesium galactarate has proven to be a valuable precursor for the synthesis of nanocrystalline magnesium oxide (MgO), a material with diverse applications in catalysis, adsorption, and electronics. The use of this compound offers a route to MgO nanomaterials with specific morphologies and high surface areas.
Synthesis of Nanocrystalline Magnesium Oxide (MgO) from this compound
Nanocrystalline magnesium oxide can be synthesized through the thermal decomposition of this compound hemihydrate (MgC₆H₈O₈·0.5H₂O). This process typically involves calcination of the this compound precursor at elevated temperatures. For instance, calcination at 500°C for 3 hours in air has been shown to yield pure periclase MgO nanoparticles. nih.gov Thermal decomposition studies, utilizing techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for determining the optimal temperature and duration for the complete conversion of the precursor to MgO. nih.gov
The synthesis process is valued for its potential to produce high-purity MgO, as the organic galactarate component can be completely removed during calcination, leaving behind the metal oxide. This method stands as a promising alternative to other synthesis routes, offering control over the final product's characteristics.
Influence of Precursor Morphology on Derived Material Properties
The morphology of the this compound precursor has a direct and significant impact on the shape and structure of the resulting magnesium oxide nanoparticles. Research has demonstrated that MgO derived from a this compound precursor exhibits a distinct stick-like particle morphology. nih.gov This is in contrast to MgO produced from other precursors, such as magnesium oxalate, which results in aggregates of small cubic crystals. nih.gov
This highlights a key advantage of using specific precursors like this compound: the ability to tailor the morphology of the final nanomaterial. The shape of nanoparticles plays a critical role in their catalytic activity, surface reactivity, and performance in various applications. The stick-like morphology obtained from this compound could offer unique advantages in terms of surface exposure and interaction with other materials.
Control of Particle Size and Surface Area in Nanomaterial Synthesis
The synthesis of nanocrystalline MgO from this compound allows for the production of nanoparticles with controlled size and high surface area. Calcination of this compound hemihydrate at 500°C has been reported to produce MgO nanoparticles with a crystalline size of approximately 11.5 nm. nih.gov
The ability to generate nanoparticles with such small dimensions is critical for applications in catalysis, where a high surface-area-to-volume ratio is desirable for maximizing reactive sites. The thermal decomposition conditions, particularly the calcination temperature and time, are key parameters that can be adjusted to fine-tune the particle size and, consequently, the surface area of the resulting MgO nanomaterials.
| Precursor | Calcination Temperature (°C) | Resulting Material | Average Nanoparticle Size (nm) | Observed Morphology |
| This compound Hemihydrate | 500 | Nanocrystalline MgO | 11.5 | Stick-like particles |
| Magnesium Oxalate Dihydrate | 500 | Nanocrystalline MgO | 12.6 | Aggregates of small cubic crystals |
Role in Polymer Synthesis and Bio-based Materials
The galactarate structure within this compound positions it as a promising candidate for the development of sustainable and biodegradable polymers. As a bio-based monomer, it offers a pathway to creating polyesters with novel properties, derived from renewable resources.
Monomer for Biodegradable Polyester (B1180765) Production
Galactarate, the dianion of galactaric acid, can serve as a monomer in the synthesis of biodegradable polyesters. Specifically, derivatives of galactaric acid, such as the dimethyl ester of 2,3:4,5-di-O-methylene-galactaric acid, have been successfully polymerized with various diols to produce linear polycyclic polyesters. nih.govsigmaaldrich.comresearchgate.netcore.ac.uk These polyesters, containing the galactarate unit, are noted for their enhanced thermal stability and mechanical properties compared to their adipate-based counterparts. nih.govsigmaaldrich.comresearchgate.net
The resulting galactarate-containing polyesters exhibit increased glass transition temperatures and tensile strength. nih.govsigmaaldrich.comresearchgate.net Furthermore, they demonstrate higher solubility and wettability, and they undergo faster hydrolysis, which is a key characteristic for biodegradable materials. nih.govsigmaaldrich.comresearchgate.net Their sensitivity to enzymatic action by lipases further underscores their potential as biodegradable plastics. nih.govsigmaaldrich.comresearchgate.net
Interplay between Chemical Structure and Polymerization Kinetics
The chemical structure of the galactarate-derived monomer plays a crucial role in the kinetics of polyester synthesis. Studies on the transesterification reaction of acetalised galactarate esters with diols have revealed differences in reactivity based on the specific ester used. mdpi.com
Catalytic Applications of Derived Magnesium Materials
This compound serves as a valuable precursor for the synthesis of advanced magnesium-based materials, particularly nanocrystalline magnesium oxide (MgO). The thermal decomposition of this compound hemihydrate (MgC₆H₈O₈·0.5H₂O) allows for the production of high-purity MgO nanoparticles with tailored properties. researchgate.net These derived materials exhibit significant potential in the field of catalysis, primarily owing to their distinct surface chemistry and high thermal stability. The calcination process transforms the organic precursor into a network of pure periclase MgO nanoparticles, which possess high surface areas and strong basic properties, making them effective catalysts and catalyst supports. researchgate.net
Surface Acidic and Basic Site Characterization
The catalytic activity of materials derived from this compound, such as magnesium oxide, is intrinsically linked to the nature and strength of their surface acidic and basic sites. MgO is fundamentally a basic compound, a characteristic attributed to the high concentration of hydroxyl groups on its surface and its nature as a metallic oxide. unacademy.com When dissolved in water, it releases hydroxide (B78521) ions, confirming its basicity. unacademy.com
Detailed characterization of the MgO surface reveals different types of sites with varying acid-base strengths. Atomic-scale simulations have been employed to determine the acid dissociation equilibrium constants (pKa) of these surface sites, providing a quantitative measure of their acidity. These studies distinguish between different types of surface hydroxyl groups and their propensity to deprotonate. rsc.orgosti.gov
For the MgO(100)–water interface, two primary types of sites have been identified with distinct pKa values. The terminal water molecules bound to surface magnesium sites (〉MgOH₂) are less acidic, while the hydroxylated bridging oxygen sites (〉O) are significantly more basic. rsc.orgosti.gov The specific computed pKa values help to quantify the acid-base properties that govern the catalytic performance of MgO. rsc.orgosti.gov
| Surface Site Description | Site Notation | Computed pKa Value |
|---|---|---|
| Terminal water molecules bound to surface magnesium sites | 〉MgOH₂ | 5.4 |
| Hydroxylated bridging oxygen sites | 〉O | 13.9 |
These surface properties, particularly the presence of strong basic sites, are a direct consequence of the material's preparation. Using this compound as a precursor can yield MgO with a high surface area, which exposes a greater number of these active sites for catalytic reactions. researchgate.net
Performance in Model Catalytic Reactions
The well-defined surface basicity and high thermal stability of magnesium oxide derived from precursors like this compound make it an effective catalyst in a variety of model reactions. researchgate.net Its performance is often evaluated in reactions that are sensitive to acid-base catalysis.
One significant application is in the oxidation of carbon monoxide (CO). Nanocrystalline MgO prepared from this compound has demonstrated the ability to trigger CO oxidation at temperatures as low as 50 °C. researchgate.net Research has shown that this material can achieve a 50% conversion of CO at a temperature of 180 °C, highlighting its potential for environmental catalysis applications such as pollution control. researchgate.net
MgO also serves as a catalyst or promoter in other important industrial processes. In ammonia (B1221849) synthesis, the addition of MgO to iron-based wustite catalysts has been shown to have a significant positive impact. nih.gov It acts as a structure-forming and activating promoter, stabilizing the α-Fe structure and increasing the catalyst's activity. nih.gov Studies have found that an optimal concentration of approximately 1.2% by mass of MgO can increase the catalyst's activity by over 47% compared to an undoped catalyst. nih.gov
Furthermore, the basic nature of MgO makes it suitable for reactions like aldol (B89426) condensation, esterification, and dehydrogenation. It is also used in methane (B114726) reforming for the production of syngas (a mixture of carbon monoxide and hydrogen). In the preferential oxidation of carbon monoxide (CO-PrOx), a critical process for purifying hydrogen streams, MgO can act as a structural promoter, improving the dispersion of other metal oxides. mdpi.com
| Model Reaction | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| CO Oxidation | Nanocrystalline MgO (from Mg-galactarate) | Initiates oxidation at 50 °C; achieves 50% conversion at 180 °C. | researchgate.net |
| Ammonia Synthesis | MgO-promoted wustite catalyst | An optimal 1.2% wt. MgO addition increases activity by over 47%. | nih.gov |
| Preferential CO Oxidation (CO-PrOx) | MgFe₂O₄ and MgCo₂O₄ | MgO acts as a structural promoter, increasing catalyst surface area. | mdpi.com |
The versatility of MgO derived from precursors such as this compound underscores its importance in catalysis research, offering a stable, basic material for a range of chemical transformations.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
Current knowledge indicates that magnesium galactarate hemihydrate (MgC₆H₈O₈·0.5H₂O) can be synthesized and utilized as a precursor for the production of nanocrystalline magnesium oxide (MgO) through calcination. researchgate.net However, the details regarding the yield and environmental impact of existing synthesis methods for this compound itself are not extensively documented. Future research must prioritize the development of novel synthetic pathways that are both high-yielding and sustainable.
A key focus will be the adoption of green chemistry principles. This could involve exploring bio-based routes, such as the microbial conversion of D-galacturonate, a component of pectin (B1162225), to produce galactaric acid, which can then be reacted with a magnesium source. google.comnih.gov Research into fermentation processes, similar to those used for producing magnesium dilactate, could offer an eco-friendly alternative to traditional chemical synthesis. nih.gov The goals would be to utilize renewable feedstocks, minimize the use of hazardous reagents like nitric acid, and reduce energy consumption. nih.gov Optimizing reaction conditions such as temperature, pH, and medium composition will be crucial for maximizing product yield and purity. nih.gov
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthesis Approach | Potential Advantages | Research Focus Areas |
| Conventional Chemical Synthesis | Potentially straightforward reaction control. | Optimizing reaction parameters (temperature, pressure), minimizing toxic byproducts. |
| Green/Bio-based Synthesis | Use of renewable feedstocks, reduced environmental impact, potentially lower energy requirements. mdpi.comnih.gov | Identifying efficient microbial strains, optimizing fermentation conditions, developing sustainable purification methods. nih.govnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yield. | Investigating solvent systems, optimizing power and time parameters. |
| Sonochemical Methods | Enhanced reaction rates through acoustic cavitation. | Studying the effects of frequency and power on particle size and morphology. |
Exploration of Advanced Spectroscopic and Imaging Techniques for In Situ Characterization
The thermal decomposition of this compound to form MgO has been studied using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net These methods have been vital in understanding the compound's decomposition steps. Future research should expand this analytical toolkit to include more advanced methods for real-time, in situ characterization.
Advanced spectroscopic techniques such as Raman spectroscopy could provide detailed information about the vibrational modes of the molecule, offering insights into its crystal structure and purity. nih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy could be employed to unambiguously define the crystalline forms of this compound, similar to its application in characterizing magnesium stearate. nih.gov In situ X-ray Diffraction (XRD) during synthesis or thermal decomposition would allow for the real-time tracking of phase transitions and the formation of intermediates. This dynamic data is crucial for understanding reaction kinetics and mechanisms, enabling precise control over the synthesis of both this compound and its derived materials like MgO. researchgate.net
Deeper Mechanistic Probing of Biological Interactions in Complex Systems
There is currently a significant gap in the understanding of the specific biological interactions of this compound. Future research should focus on elucidating how this compound behaves in biological systems, distinguishing the separate roles of the magnesium cation and the galactarate anion from the effects of the compound as a whole.
Magnesium is an essential cation involved in countless physiological processes, including acting as a cofactor for over 300 enzymes, regulating ion channels, and maintaining neuromuscular function. nih.govnih.gov The galactarate anion is part of the catabolic pathway for D-glucarate/galactarate, which involves the enzyme 2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740), an enzyme that requires a divalent metal ion like Mg²⁺ for its catalytic activity. embopress.org
Future studies should investigate the bioavailability of magnesium from this compound. It is crucial to determine how the compound is absorbed, distributed, metabolized, and excreted. Cellular studies could probe its influence on magnesium homeostasis and its potential to modulate cellular signaling pathways. nih.gov For instance, research could explore if this compound affects the function of magnesium transport channels or influences processes where magnesium acts as a physiological calcium antagonist. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of Artificial Intelligence (AI) and Machine Learning (ML) to accelerate materials design is a rapidly growing field, yet it remains an untapped area for this compound. arxiv.org While ML models have been successfully developed to predict the properties of complex magnesium alloys, no such work has been done for magnesium-organic compounds like the galactarate salt. arxiv.orgindiaai.gov.innih.gov
An emerging research avenue is the creation of predictive models for this compound and related compounds. By building a database of experimental data on various magnesium carboxylates, ML algorithms could be trained to predict properties such as solubility, stability, and even potential biological activity based on molecular structure. arxiv.org Generative models, such as generative adversarial networks (GANs), could be used to propose novel magnesium-organic structures with desired properties for specific applications. arxiv.org This computational approach could significantly reduce the time and cost associated with experimental trial-and-error, streamlining the discovery of new functional materials. arxiv.org
Expansion into Other Advanced Material Applications Beyond MgO and Polymers
The primary documented application of this compound is as a precursor for MgO nanoparticles. researchgate.net While this is a valuable application, the compound's properties may lend themselves to other advanced material uses. A patent has suggested that galactarate salts can be effective metal sequestration agents, particularly for chelating calcium ions. google.com This points towards potential applications in detergents, water treatment, or industrial cleaning, where the control of metal ion precipitation is important.
Future research should explore the potential of this compound as a functional additive in biomaterials or composites. Given magnesium's biocompatibility and role in bone health, its incorporation into biodegradable polymers or ceramics for orthopedic applications could be investigated. mdpi.comnih.gov Another possibility lies in its use as a component in catalysts or as a stabilizer in chemical formulations. Systematic investigation into its chemical and physical properties will be key to unlocking these potential applications.
Interdisciplinary Research Collaborations to Address Complex Scientific Challenges
Advancing the science of this compound will require a multi-faceted approach that transcends traditional disciplinary boundaries. The complex challenges, from designing sustainable synthesis routes to understanding intricate biological mechanisms and developing predictive computational models, necessitate collaboration.
Future progress will depend on forming robust research partnerships between chemists, materials scientists, biologists, computational scientists, and engineers. For example, a collaboration between synthetic chemists and chemical engineers could optimize large-scale green production. mdpi.com Similarly, partnerships between biochemists and materials scientists could lead to the design of novel biocompatible materials with tailored degradation profiles. mdpi.com Integrating experimental data with computational models developed by data scientists will create a feedback loop that accelerates the design and discovery process. nih.gov Such interdisciplinary efforts will be essential to fully realize the scientific and technological potential of this compound.
Q & A
How is magnesium galactarate synthesized and characterized in laboratory settings?
Basic
this compound is synthesized via neutralization reactions between galactaric acid (a dicarboxylic acid) and magnesium hydroxide or carbonate under controlled pH conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm ligand coordination, X-ray crystallography for structural elucidation, and thermogravimetric analysis (TGA) to assess thermal stability. Purity is validated using high-performance liquid chromatography (HPLC) with refractive index detection, as outlined in protocols for aldarate salt preparation .
What analytical methods are recommended for quantifying magnesium content in this compound complexes?
Basic
Atomic absorption spectroscopy (AAS) with a lanthanum matrix modifier is the gold standard. A 25-mL aliquot of the test solution is diluted, mixed with lanthanum solution to suppress interference, and analyzed at 285.2 nm. Calibration curves are prepared using magnesium nitrate standards .
How do structural studies of this compound-enzyme complexes inform catalytic mechanisms?
Advanced
X-ray crystallography of the Y90F mutant enzyme complexed with Mg²⁺ and galactarate (1.8 Å resolution) revealed Tyr 164-Arg 162 as the base initiating dehydration and Tyr 90 as the acid catalyst. This structural data explains the regioselectivity of β-elimination reactions and predicts enantiomeric configurations of products (e.g., 2-keto-D-trans-4,5-dihydroxyadipate). Retrospective docking studies, however, highlight discrepancies between crystallographic and computational predictions, necessitating hybrid validation approaches .
What challenges arise in reconciling crystallographic data with computational docking results for this compound-enzyme interactions?
Advanced
Despite galactarate being the confirmed substrate for GalrD-II, retrospective docking ranked it below the top 17.8% in KEGG ligand databases. This contradiction underscores limitations in scoring functions for charged substrates like this compound. Researchers must supplement docking with molecular dynamics simulations and experimental validation (e.g., mutagenesis of active-site residues like Tyr 90) .
How can microbial engineering optimize galactarate production, and what role does this compound play?
Advanced
Engineered Aspergillus niger and Trichoderma reesei strains with disrupted D-galUA reductase (gaaA or gar1) and overexpressed udh (D-galacturonate dehydrogenase) convert D-galUA to galactarate. Magnesium ions stabilize the enzymatic intermediates, enhancing yield (up to 98% theoretical efficiency). However, cofactor imbalances in A. niger ΔgaaA-Δ39114-udh strains reduce substrate conversion, necessitating metabolic flux analysis .
What are the standard purity assessment protocols for this compound in research settings?
Basic
Purity is assessed via elemental analysis (C/H/N content), ion chromatography for anion-cation stoichiometry, and differential scanning calorimetry (DSC) to detect hydrate phases. Commercial standards (e.g., 99% purity) are stored at 0–6°C to prevent degradation, as specified in reagent catalogs .
Which spectroscopic techniques are critical for confirming the coordination chemistry of magnesium in galactarate complexes?
Basic
Extended X-ray absorption fine structure (EXAFS) spectroscopy determines Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral). Fourier-transform infrared (FTIR) spectroscopy identifies carboxylate binding modes (monodentate vs. bidentate), while solid-state NMR resolves ligand protonation states .
How do active-site residues in galactarate dehydratase determine substrate specificity for this compound?
Advanced
Galactarate dehydratase (EC 4.2.1.42) requires a conserved Tyr-Arg dyad to orient the substrate via hydrogen bonding. Mutagenesis of E. coli GarD (e.g., MKD45_RS03000) disrupts Mg²⁺-dependent dehydration, confirming the metal’s role in stabilizing the transition state. Structural alignment with homologs (e.g., WP_001273752.1) identifies steric constraints that exclude non-galactarate substrates .
What methodological strategies resolve contradictions in substrate specificity data for this compound-dependent enzymes?
Advanced
Combining kinetic assays (e.g., kcat/Km measurements) with isothermal titration calorimetry (ITC) quantifies binding affinities. Discrepancies between in vitro and in silico data are addressed by simulating protonation states (e.g., using H++ server) and incorporating explicit solvent models in molecular dynamics .
How do polymerization studies leverage this compound derivatives for sustainable materials?
Advanced
Amido-galactarate monomers are polymerized via ring-opening reactions catalyzed by Mg²⁺, yielding polyesters with tunable hydrophilicity. Characterization includes gel permeation chromatography (GPC) for molecular weight and dynamic mechanical analysis (DMA) for thermomechanical stability. Comparative studies with glucarate analogs reveal enhanced crystallinity due to galactarate’s stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
